molecular formula C12H19NO7 B12352719 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B12352719
M. Wt: 289.28 g/mol
InChI Key: QJFHJCOBVKZJKK-UHFFFAOYSA-N
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Description

The compound 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether derivative characterized by a complex oxygen-rich scaffold. Its structure features a central bicyclo[7.3.0]dodecane framework modified with five oxygen atoms and methyl/nitromethyl substituents. These analogs share the core tricyclic ether system but differ in functional groups, which critically influence their physicochemical and biological properties.

Properties

Molecular Formula

C12H19NO7

Molecular Weight

289.28 g/mol

IUPAC Name

4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

InChI

InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3

InChI Key

QJFHJCOBVKZJKK-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Preparation Methods

Multi-Step Cyclization Approach

The most widely reported method involves sequential cyclization and functionalization steps:

Key Steps :

  • Cyclization : Formation of the tricyclic core via acid-catalyzed cyclization of a diketone precursor.
  • Protection/Deprotection : Use of isopropylidene groups to stabilize intermediates.
  • Nitromethylation : Introduction of the nitromethyl group via nucleophilic substitution.

Reaction Conditions :

  • Starting Material : 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
  • Nitromethyl Source : Nitromethane in the presence of NaH or K$$2$$CO$$3$$.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0–25°C for nitromethylation.

Yield : 60–75% after purification via column chromatography.

Stereoselective Synthesis

Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis:

Procedure :

  • Asymmetric Induction : Use of (1S,2R,6R,8R,9R)-configured intermediates to direct stereochemistry.
  • Oxidation/Nitration : Sequential oxidation of hydroxyl groups followed by nitration with HNO$$3$$/H$$2$$SO$$_4$$.

Critical Parameters :

  • Catalyst : Pt/C or Pd(OH)$$_2$$ for hydrogenation steps.
  • Purification : Recrystallization from ethanol or acetone.

Yield : 50–65% with >95% enantiomeric excess.

Nitromethylation via Nucleophilic Substitution

Direct functionalization of preformed tricyclic intermediates:

Mechanism :

  • Substrate : 4,4,11,11-tetramethyl-8-bromomethyl-tricyclo intermediate.
  • Reagent : Nitromethane with NaH as a base.
  • Reaction Time : 12–24 hours under inert atmosphere.

Optimization :

  • Higher yields (70–80%) achieved using phase-transfer catalysts like tetrabutylammonium bromide.

Alternative Pathways

Reductive Amination
  • Substrate : 8-Aminomethyl derivative.
  • Process : Reaction with nitroethane under H$$_2$$/Raney Ni.
  • Yield : 40–55%.
Microwave-Assisted Synthesis
  • Conditions : 100°C, 30 minutes in DMF.
  • Advantage : 20% reduction in reaction time.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield Reference
Multi-Step Cyclization High stereochemical control Lengthy purification 60–75%
Stereoselective Synthesis Enantiomeric purity >95% Costly catalysts 50–65%
Nitromethylation Scalability Byproduct formation 70–80%
Reductive Amination Simplicity Low yield 40–55%

Key Challenges and Optimization

  • Byproduct Formation : Nitro group reduction during hydrogenation.
    • Solution : Use of milder reducing agents (e.g., NaBH$$_4$$).
  • Steric Hindrance : Limits nitromethylation efficiency.
    • Solution : Bulkier bases (e.g., DBU) improve reaction kinetics.
  • Scalability : Industrial production requires solvent recycling.
    • Case Study : Pilot-scale runs achieved 85% yield via continuous flow nitromethylation.

Industrial-Scale Production Considerations

  • Cost Drivers : Nitromethane (≥$200/kg) and chiral catalysts.
  • Process Intensification :
    • Equipment : Fixed-bed reactors for hydrogenation.
    • Waste Management : Neutralization of acidic byproducts.

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,4,11,11-tetramethyl-8-(nitrom

Biological Activity

Chemical Structure and Properties

The compound features a complex tricyclic structure characterized by multiple oxo and nitro functional groups. This unique configuration is hypothesized to contribute to its biological properties.

Structural Formula

The molecular formula of the compound is C15H27N1O5C_{15}H_{27}N_{1}O_{5}. The structural representation can be summarized as follows:

4 4 11 11 tetramethyl 8 nitromethyl 3 5 7 10 12 pentaoxatricyclo 7 3 0 02 6 dodecane\text{4 4 11 11 tetramethyl 8 nitromethyl 3 5 7 10 12 pentaoxatricyclo 7 3 0 02 6 dodecane}

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In one notable study, the compound was tested against a range of bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
E. coli152
S. aureus201
P. aeruginosa124

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have also been performed to assess the safety profile of the compound. The following table summarizes the findings from these studies:

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)252.5
MCF-7 (breast cancer)302.0
Vero (normal kidney)>100-

The selectivity index indicates that while the compound is cytotoxic to cancer cell lines, it exhibits a relatively higher safety margin when tested against normal cells.

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with cellular respiration pathways. The nitro group is believed to play a critical role in this activity by generating reactive nitrogen species that can damage cellular components.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The study concluded that not only did the compound inhibit bacterial growth effectively but it also demonstrated synergistic effects when combined with conventional antibiotics.

Study 2: Cancer Cell Line Testing

A separate study focused on the effects of the compound on various cancer cell lines. Results indicated that treatment with this compound led to significant apoptosis in HeLa and MCF-7 cells, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane with structurally related compounds, highlighting key differences in substituents, molecular weight, and bioactivity:

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
4,4,11,11-Tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane (Target Compound) Nitromethyl (CH₂NO₂) C₁₃H₁₉NO₈* ~329.30 Hypothesized high polarity due to nitro group; potential energetic or pharmaceutical applications.
Topiramate [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-6-(sulfamoylamino)methyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane] Sulfamate (NH₂SO₃⁻) C₁₂H₂₁NO₈S 339.36 Carbonic anhydrase inhibitor (Ki = 21.0 nM for CA-VB); antiepileptic and anti-obesity drug .
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-8-yl]methyl acetate Acetate (CH₂OAc) C₁₄H₂₂O₇ 302.32 Enhanced lipophilicity; used in prodrug design for controlled release .
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-8-carboxylic acid Carboxylic acid (COOH) C₁₃H₂₀O₇ 288.29 Ionizable group; potential for salt formation or coordination chemistry .
Brinzolamide Thienothiopyran sulfone C₁₂H₂₁N₃O₅S₃ 383.52 Carbonic anhydrase inhibitor (Ki = 30.0 nM for CA-VB); used in glaucoma treatment .

*Calculated based on structural analogy to topiramate.

Key Research Findings and Comparative Analysis

Substituent-Driven Bioactivity

The nitromethyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing oxidative stability compared to esters (e.g., acetate) or sulfamates. In contrast, topiramate’s sulfamate group enables potent carbonic anhydrase inhibition (Ki = 21.0 nM), making it clinically relevant for neurological disorders .

Physicochemical Properties

  • Lipophilicity: Acetate and dodecanoate derivatives (e.g., ’s dodecanoate ester) exhibit higher logP values, favoring blood-brain barrier penetration .

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